molecular formula C13H15F3 B1390648 (1-[Trifluoromethyl]cyclohexyl)benzene CAS No. 1186195-04-9

(1-[Trifluoromethyl]cyclohexyl)benzene

Cat. No.: B1390648
CAS No.: 1186195-04-9
M. Wt: 228.25 g/mol
InChI Key: CQQFKSLZDWPPLZ-UHFFFAOYSA-N
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Description

(1-[Trifluoromethyl]cyclohexyl)benzene is an organic compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[Trifluoromethyl]cyclohexyl)benzene typically involves the introduction of a trifluoromethyl group into a cyclohexylbenzene framework. One common method is the electrophilic aromatic substitution reaction, where a trifluoromethylating agent is used to introduce the trifluoromethyl group onto the cyclohexylbenzene. This reaction often requires the presence of a catalyst and specific reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized catalysts and reaction conditions to achieve high yields and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-[Trifluoromethyl]cyclohexyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-[Trifluoromethyl]cyclohexyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-[Trifluoromethyl]cyclohexyl)benzene involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can influence the compound’s reactivity and interactions due to its electron-withdrawing properties. This can affect the compound’s binding affinity and activity in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Trifluoromethylbenzene: Contains the trifluoromethyl group directly attached to the benzene ring, differing in structure and reactivity.

Uniqueness

(1-[Trifluoromethyl]cyclohexyl)benzene is unique due to the presence of both the cyclohexyl and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

[1-(trifluoromethyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3/c14-13(15,16)12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQFKSLZDWPPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282358
Record name [1-(Trifluoromethyl)cyclohexyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-04-9
Record name [1-(Trifluoromethyl)cyclohexyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Trifluoromethyl)cyclohexyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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